BP13944

Dengue virus Antiviral drug discovery Replicon assay

DENV target engagement studies often lack genetically validated control compounds, complicating on-target confirmation. BP13944 addresses this gap as a pan-serotype NS2B/NS3 protease inhibitor with a well-characterized resistance signature. • E66G mutation confers 15.2-fold (replicon) and 17.2-fold (infectious virus) resistance, enabling definitive on-target validation via parallel WT vs. mutant assays. • Potently inhibits all four DENV serotypes (EC50 = 1.03 μM) while completely inactive against JEV, providing built-in counter-screening specificity. • Structurally distinct quaternary ammonium bromide chemotype offers an orthogonal scaffold for hit validation and lead optimization. Supplied as solid powder, ≥98% purity. For research use only.

Molecular Formula C20H44BrNO2
Molecular Weight 410.5 g/mol
Cat. No. B15293558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBP13944
Molecular FormulaC20H44BrNO2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](CC)(CO)CO.[Br-]
InChIInChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1
InChIKeyCYOFBZRGYTVCGJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BP13944: A Structurally Distinct Small-Molecule Dengue Virus NS2B/NS3 Protease Inhibitor


BP13944 (CAS: 1622060-51-8) is a small-molecule inhibitor identified via high-throughput screening of 60,000 compounds using a stable dengue virus serotype 2 (DENV-2) luciferase replicon cell line [1]. It belongs to a distinct chemotype characterized by a long aliphatic side chain and a quaternary ammonium bromide moiety, differentiating it from peptide-based and heterocyclic NS2B/NS3 protease inhibitors . BP13944 targets the DENV NS3 protease domain within the NS2B/NS3 complex, a validated antiviral target essential for viral polyprotein processing [1].

Why Generic NS2B/NS3 Protease Inhibitors Cannot Substitute for BP13944 in Dengue Antiviral Research


Dengue virus NS2B/NS3 protease inhibitors exhibit marked heterogeneity in potency, selectivity, and resistance profiles, precluding simple interchangeability. BP13944 distinguishes itself through a unique resistance signature—a single E66G mutation in the NS3 protease domain that confers 15.2-fold resistance in replicon assays—and strict serotype specificity, potently inhibiting all four DENV serotypes while remaining completely inactive against the closely related flavivirus JEV [1]. In contrast, many in-class compounds exhibit either narrower serotype coverage, cross-reactivity with other flaviviruses, or distinct resistance mutations (e.g., NS2B R55K/E80K for BP2109) [2]. These mechanistic divergences have direct consequences for experimental design, lead optimization, and procurement decisions.

Quantitative Differential Evidence for BP13944 Versus Key DENV NS2B/NS3 Protease Inhibitor Comparators


Pan-Serotype Dengue Virus Replicon Inhibition: BP13944 vs. BP2109

BP13944 demonstrates broad pan-serotype activity against dengue virus in a replicon assay, with a reported EC50 of 1.03 ± 0.09 μM against DENV-2 replicon, and confirmed inhibition of replication and viral RNA synthesis across all four DENV serotypes (1-4) without detectable cytotoxicity [1]. In comparison, BP2109, another small-molecule NS2B/NS3 protease inhibitor from the same chemical series, exhibits a lower EC50 of 0.17 ± 0.01 μM against the DENV-2 replicon [2]. However, BP13944's distinct resistance profile (E66G mutation in NS3 protease domain, conferring 15.2-fold resistance in replicon assays) provides a unique tool for studying on-target mechanism of action and resistance evolution that BP2109 (R55K/E80K mutations in NS2B cofactor) cannot substitute for [1][2].

Dengue virus Antiviral drug discovery Replicon assay NS2B/NS3 protease

Flavivirus Selectivity: BP13944 vs. SK-12 vs. NS2B/NS3-IN-9

BP13944 exhibits stringent DENV-specific activity, completely lacking inhibitory effect against Japanese encephalitis virus (JEV), a closely related flavivirus, up to the highest tested concentration [1]. In contrast, the small-molecule inhibitor SK-12 demonstrates only moderate selectivity, inhibiting JEV with an EC50 of 29.81 μM (compared to 0.74-4.92 μM for DENV serotypes) [2]. The broad-spectrum NS2B/NS3 protease inhibitor NS2B/NS3-IN-9 exhibits even lower selectivity, inhibiting West Nile virus (EC50 4.9 μM) and Zika virus (EC50 5.0 μM) with potencies comparable to DENV-2 (EC50 4.1 μM) [3].

Flavivirus Antiviral selectivity Dengue virus Japanese encephalitis virus

Biochemical NS2B/NS3 Protease Inhibition: BP13944 vs. BP2109 vs. Repurposed Cancer Drugs

In a recombinant NS2B/NS3 protease biochemical assay, BP13944 inhibits DENV-2 NS2B/NS3 protease activity with an IC50 of 22.63 ± 0.74 μM [1]. This represents modest biochemical potency compared to BP2109, which exhibits an IC50 of 15.43 ± 2.12 μM against the same target [2], and significantly lower potency than repurposed B-cell lymphoma 2 inhibitors (e.g., ABT263: IC50 = 0.86 μM; AT101: IC50 = 0.81 μM) [3]. However, BP13944's cellular EC50 of 1.03 μM suggests favorable cell permeability or intracellular accumulation, a property not directly predictable from biochemical IC50 alone.

NS2B/NS3 protease Enzyme inhibition IC50 Biochemical assay

Resistance Profile and On-Target Validation: BP13944 vs. ARDP0006

BP13944's mechanism of action is uniquely validated through resistance selection studies. Serial passaging of DENV-2 replicon cells under BP13944 selection pressure yielded resistant clones harboring a consensus E66G substitution in the NS3 protease domain [1]. Engineered introduction of the E66G mutation conferred 15.2-fold resistance in replicon assays, 17.2-fold resistance in infectious virus, and 3.1-fold resistance in recombinant protease biochemical assays [1]. In contrast, ARDP0006, a potent anthraquinone-based NS2B/NS3 protease inhibitor that reduces DENV-2 viral titer by >1 log PFU/mL at 1 μM in HuH-7 cells, lacks comparable published resistance selection data to definitively confirm on-target engagement [2].

Drug resistance Target validation NS3 protease Mutation analysis

Cytotoxicity Profile: BP13944 vs. ARDP0006

BP13944 exhibits no detectable cytotoxicity in BHK-21 cells at concentrations up to the highest tested in antiviral assays, indicating a favorable preliminary safety window for cell-based studies [1]. ARDP0006, while highly potent (viral titer reduction >1 log PFU/mL at 1 μM in HuH-7 cells), demonstrates cytotoxicity at higher concentrations, with an IC50 of 432 μM in proteinase activity assays but requiring careful dose optimization to avoid cellular toxicity [2].

Cytotoxicity Therapeutic index Cell viability Antiviral safety

Validated Research Applications for BP13944 Based on Quantitative Differential Evidence


DENV-Specific Antiviral Mechanism-of-Action Studies Requiring Defined Resistance Mutations

BP13944 is uniquely suited for target engagement and mechanism-of-action studies in dengue virus research. Its well-characterized resistance mutation (E66G in NS3 protease domain) provides a genetically validated tool to confirm on-target activity. Researchers can employ parallel experiments with wild-type and E66G-mutant DENV replicons (15.2-fold resistance differential) or infectious virus (17.2-fold resistance differential) to definitively attribute antiviral effects to NS2B/NS3 protease inhibition [1]. This level of target validation is not available for many alternative NS2B/NS3 protease inhibitors, including ARDP0006, making BP13944 an essential reference compound for rigorous target deconvolution studies [2].

Pan-Serotype Dengue Antiviral Screening and Profiling

BP13944 serves as a validated pan-serotype positive control for high-throughput screening campaigns targeting all four DENV serotypes. Its confirmed activity against DENV-1, -2, -3, and -4, combined with its complete inactivity against JEV, makes it an ideal reference compound for establishing assay specificity and dynamic range in multi-serotype screening platforms [1]. While BP2109 also exhibits pan-serotype activity with higher potency (EC50 0.17 μM vs. 1.03 μM), BP13944's distinct chemical scaffold and resistance profile offer an orthogonal tool for hit validation and scaffold-hopping initiatives [3].

Structure-Activity Relationship (SAR) Studies Around Quaternary Ammonium Dengue Protease Inhibitors

BP13944 represents a structurally distinct chemotype among dengue NS2B/NS3 protease inhibitors, characterized by a long aliphatic chain and quaternary ammonium bromide moiety [1]. This scaffold contrasts sharply with the peptidomimetic inhibitors (e.g., Bz-Nle-Lys-Arg-Arg-H, Ki = 5.8 μM) [4], anthraquinone derivatives (e.g., ARDP0006) [2], and benzamide-based inhibitors (e.g., EC50 0.24 μM) [5] that dominate the field. Medicinal chemistry teams seeking novel chemical matter for lead optimization should consider BP13944 as a starting point for exploring underexploited chemical space in flavivirus protease inhibition.

Cell-Based Flavivirus Selectivity Profiling and Counter-Screening

The stringent DENV selectivity of BP13944—complete inactivity against JEV despite robust anti-DENV activity—makes it an excellent tool for counter-screening in flavivirus drug discovery programs [1]. In contrast to broad-spectrum inhibitors like NS2B/NS3-IN-9 (which inhibits DENV, WNV, and ZIKV with comparable EC50 values) [6] or moderately selective compounds like SK-12 (JEV EC50 = 29.81 μM) [7], BP13944 enables researchers to delineate DENV-specific antiviral mechanisms from pan-flavivirus effects, a critical consideration in target-based screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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